molecular formula C21H18N2O2 B7765321 2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione

Cat. No.: B7765321
M. Wt: 330.4 g/mol
InChI Key: MITKBTGQXPVUEF-UHFFFAOYSA-N
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Description

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione is a chemical compound with unique properties and applications in various fields. It is known for its specific interactions and reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Common methods include:

    Step 1: Initial reaction with a halogenated hydrocarbon under controlled temperature and pressure.

    Step 2: Use of a manganese catalyst and magnesium metal to facilitate the reaction.

    Step 3: Final purification and isolation of the compound through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of raw materials and reagents.

    Automated control: Monitoring and adjusting reaction conditions in real-time.

    Purification: Employing advanced techniques like chromatography and filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using specific reducing agents to yield different products.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Often carried out in the presence of a catalyst like palladium on carbon.

Major Products

Scientific Research Applications

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 63015: Known for its similar structure but different reactivity.

    CID 63014: A salt mixture with distinct properties compared to this compound.

The uniqueness of this compound lies in its specific interactions and the range of applications it supports, making it a valuable compound in various fields.

Properties

IUPAC Name

2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13(19-20(24)16-7-2-3-8-17(16)21(19)25)22-11-10-14-12-23-18-9-5-4-6-15(14)18/h2-9,12,22-23H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITKBTGQXPVUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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